molecular formula C27H22N4O2S B2442885 4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide CAS No. 906150-01-4

4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide

Cat. No. B2442885
CAS RN: 906150-01-4
M. Wt: 466.56
InChI Key: KWKKQYPGAOSKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C27H22N4O2S and its molecular weight is 466.56. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry and Pharmacological Profile

  • Research on enantiomerically pure compounds, such as phenylpiracetam and its derivatives, explores the relationship between the configuration of stereocenters and biological properties. The preparation of single stereoisomers and their pharmacological advantages highlight the importance of stereochemistry in developing more effective drug substances (Veinberg et al., 2015).

Antitubercular Activity

  • The modification of isoniazid structure to evaluate derivatives for anti-tubercular activity against various strains of mycobacteria demonstrates the ongoing search for new therapeutic agents. This includes assessing the efficacy and cytotoxicity of compounds to design new leads for anti-TB drugs (Asif, 2014).

Amyloid Imaging in Alzheimer's Disease

  • The development of amyloid imaging ligands for in vivo measurement of amyloid in Alzheimer's disease patients using PET scans. This research is crucial for early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).

Biofouling Prevention in Water Treatment

  • Exploring non-oxidizing biocides for biofouling prevention in reverse osmosis systems, addressing the compatibility with polyamide membranes and safety for drinking water treatment. This research is essential for sustainable water supply in water-stressed regions (Da-Silva-Correa et al., 2022).

properties

IUPAC Name

4-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2S/c1-16-15-20(31-18(3)29-23-12-8-7-11-21(23)27(31)33)13-14-22(16)30-25(32)24-17(2)28-26(34-24)19-9-5-4-6-10-19/h4-15H,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKKQYPGAOSKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=C(N=C(S4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide

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